molecular formula C11H14N2O B13033416 (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile

(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile

Cat. No.: B13033416
M. Wt: 190.24 g/mol
InChI Key: PPSBPMIEANCAAQ-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile is a β-amino nitrile derivative characterized by a chiral (3S) configuration and a substituted phenyl group (4-methoxy-3-methylphenyl). This compound belongs to a class of β-amino nitriles, which are critical intermediates in pharmaceutical synthesis due to their utility as precursors for amides and carboxylic acids. Such compounds are often enzymatically hydrated using nitrile hydratases (NHases) to yield bioactive amides, which are building blocks for peptides and small-molecule drugs .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(3S)-3-amino-3-(4-methoxy-3-methylphenyl)propanenitrile

InChI

InChI=1S/C11H14N2O/c1-8-7-9(10(13)5-6-12)3-4-11(8)14-2/h3-4,7,10H,5,13H2,1-2H3/t10-/m0/s1

InChI Key

PPSBPMIEANCAAQ-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](CC#N)N)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(CC#N)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Nitrile Formation: The amine is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the nitrile group, resulting in the formation of (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the phenyl ring significantly influence the compound’s electronic, steric, and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features/Applications Reference
(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile 4-methoxy-3-methyl C₁₁H₁₄N₂O 202.24 g/mol Chiral intermediate; potential drug precursor -
3-Amino-3-(p-toluoyl)propanenitrile (3a) p-tolyl (4-methyl) C₁₀H₁₂N₂O 176.22 g/mol High enzymatic hydration efficiency with NHases
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile 4-chloro-2-fluoro C₉H₇ClFN₂ 213.62 g/mol Discontinued due to stability/toxicity concerns
(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile 3-fluoro-4-(trifluoromethyl) C₁₀H₈F₄N₂ 244.18 g/mol High lipophilicity; metabolic stability
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile 5-bromo-2-chloro C₉H₈BrClN₂ 292.53 g/mol Halogenated analog; explored in targeted therapies
Cyanazine (agricultural propanenitrile) 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methyl- C₉H₁₃ClN₆ 240.69 g/mol Banned due to environmental/health toxicity

Research Findings and Implications

Toxicity and Regulatory Status

  • Cyanazine, a structurally distinct propanenitrile, was banned in agriculture due to environmental persistence and health risks . While the target compound and its analogs are pharmaceutically oriented, halogenated derivatives warrant rigorous toxicity screening to avoid similar issues.

Stereochemical Considerations

  • The (3S) configuration in the target compound and its analogs (e.g., ) is critical for binding to chiral biological targets. For example, mismatched stereochemistry in enzymatic hydration could yield inactive byproducts .

Biological Activity

(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile is a chiral compound that features a unique combination of functional groups, including an amino group, a nitrile group, and a substituted phenyl ring. This structural configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : Approximately 190.24 g/mol
  • Functional Groups : Amino (-NH₂), Nitrile (-C≡N), Methoxy (-OCH₃), Methyl (-CH₃)

The biological activity of (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile is influenced by its ability to interact with specific molecular targets. These interactions may involve:

  • Binding to Proteins/Enzymes : The presence of the amino and nitrile groups allows for potential hydrogen bonding and electrostatic interactions with biological macromolecules.
  • Modulation of Biochemical Pathways : The compound may influence signal transduction or metabolic pathways, contributing to its pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile exhibits various biological activities, including:

  • Antitumor Effects : Investigations into similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Properties : The compound may support neuronal health and regeneration, particularly in models of neurodegenerative diseases.
  • Enzyme Inhibition : Structural analogs have been explored for their potential as enzyme inhibitors, which could be relevant for therapeutic applications.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on related compounds demonstrated significant growth inhibition in cancer cell lines, with IC₅₀ values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 cells . This suggests that (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile may also possess similar anticancer properties.
  • Neurotropic Effects :
    • Research into compounds with structural similarities indicates potential neurotropic effects, promoting neurite outgrowth in neuronal cultures . This aligns with the hypothesis that (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile could enhance neuronal recovery in polyneuropathy models.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
(3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrileC₁₁H₁₄ClN₂OChlorine substituent influences reactivity
(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propanenitrileC₁₁H₁₄BrN₂OBromine atom enhances lipophilicity
(3S)-3-Amino-3-(4-methoxy-2-methylphenyl)propanenitrileC₁₁H₁₄N₂OSimilar methoxy and methyl substitutions

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